15-Isopimarene-8,18-diol
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Overview
Description
15-Isopimarene-8,18-diol is a complex organic compound belonging to the class of diterpenoids. These compounds are formed by four isoprene units and are known for their diverse biological activities
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavors due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Isopimarene-8,18-diol involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of the compound is formed through a series of cyclization reactions, often involving the use of catalysts such as Lewis acids.
Introduction of Functional Groups: Functional groups such as hydroxyl and ethenyl groups are introduced through specific reactions like hydroxylation and alkylation.
Purification: The final product is purified using techniques like column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants, where it is found in significant quantities. The extraction process includes:
Harvesting: Collecting the plant material containing the compound.
Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Further purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
15-Isopimarene-8,18-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The ethenyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents like bromine (Br2) or chlorine (Cl2) can be used.
Major Products
The major products formed from these reactions include different alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 15-Isopimarene-8,18-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to influence cellular responses.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, cell growth, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Ethenyl-1-(hydroxymethyl)-1,4b,7-trimethyl-2,5,6,8,8a,9,10,10a-octahydrophenanthren-3-one
- 7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-1,2,3,4,4a,5,6,7,8,9,10,10a-dodecahydrophenanthren-9-one
Uniqueness
What sets 15-Isopimarene-8,18-diol apart from similar compounds is its unique combination of functional groups and its specific biological activities. This compound’s distinct structure allows it to interact with different molecular targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |
InChI |
InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3 |
InChI Key |
RIQATFSOVFFVRX-UHFFFAOYSA-N |
SMILES |
CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |
Canonical SMILES |
CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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